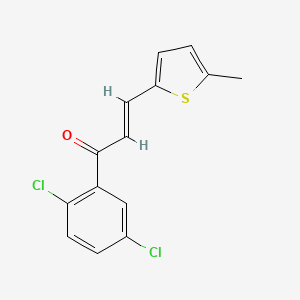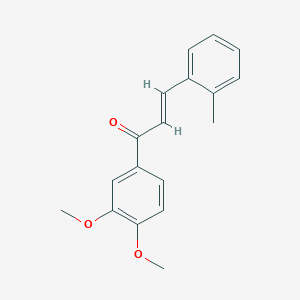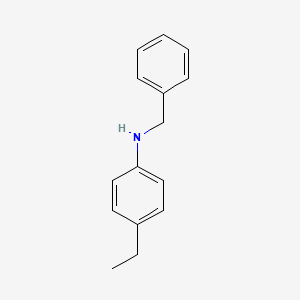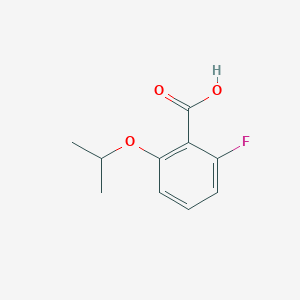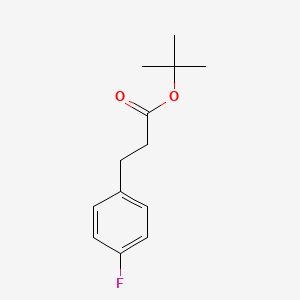
3-(4-Fluorophenyl)-propanoic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Fluorophenyl)-propanoic acid tert-butyl ester” is a type of tertiary butyl ester . Tertiary butyl esters find large applications in synthetic organic chemistry . They are used in a variety of organic compounds .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The crystal structure of “3-(4-Fluorophenyl)-propanoic acid tert-butyl ester” has been determined by X-ray diffraction . The title compound crystallized in orthorhombic, P 2 1 /n space group with unit cell parameters a = 10.100 (3) Å, b = 18.201 (5) Å, c = 10.829 (3) Å; α = 90°, β = 111.15 (4)°, γ = 90° .Chemical Reactions Analysis
Tertiary butyl esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Scientific Research Applications
Synthesis of Pinacol Boronic Esters
3-(4-Fluorophenyl)-propanoic acid tert-butyl ester: is a valuable intermediate in the synthesis of pinacol boronic esters. These esters serve as pivotal building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The boron moiety in these compounds can be transformed into a wide array of functional groups, enhancing the versatility of synthetic routes .
Protodeboronation Reactions
This compound can be utilized in protodeboronation reactions, which are crucial for removing the boron moiety from boronic esters when necessary . Such reactions are essential for the synthesis of complex molecules, including pharmaceuticals and natural products .
Radical-Polar Crossover Reactions
The tert-butyl ester group in 3-(4-Fluorophenyl)-propanoic acid is instrumental in radical-polar crossover reactions. These reactions are a part of synthetic strategies that lead to the formation of new C-C bonds, expanding the toolkit for creating diverse molecular architectures .
Flow Microreactor Systems
In the realm of flow chemistry, 3-(4-Fluorophenyl)-propanoic acid tert-butyl ester can be synthesized using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . Flow microreactors are increasingly used for the synthesis of complex organic molecules due to their precise control over reaction conditions .
The tert-butyl ester moiety is also significant for the direct introduction of the tert-butyloxycarbonyl (Boc) group into various organic compounds. This transformation is a key step in protecting amines during peptide synthesis .
Synthesis of Protected Amino Acid Esters
3-(4-Fluorophenyl)-propanoic acid tert-butyl ester: can be employed in the synthesis of tert-butyl Nα-protected amino acid esters. These protected amino acids are essential for peptide synthesis, particularly when solid-phase peptide synthesis (SPPS) techniques are employed .
Future Directions
The future directions in the research and application of “3-(4-Fluorophenyl)-propanoic acid tert-butyl ester” could involve exploring more efficient and sustainable methods for its synthesis . Additionally, its potential applications in various fields of synthetic organic chemistry could be further investigated .
properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTAAQZKHSYXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-propanoic acid tert-butyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

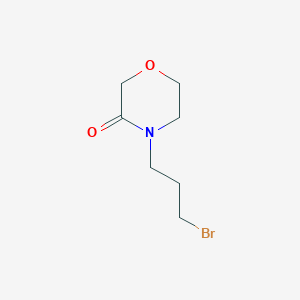
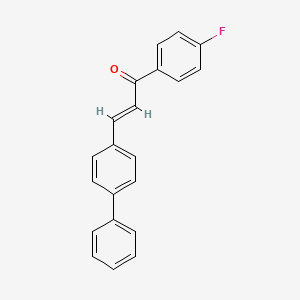

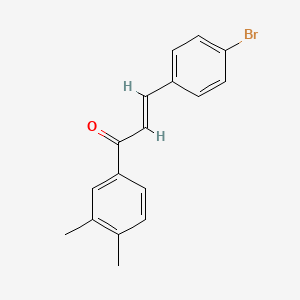
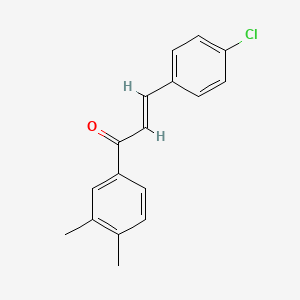
![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)
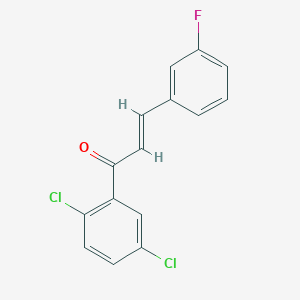
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
